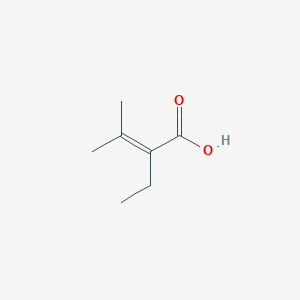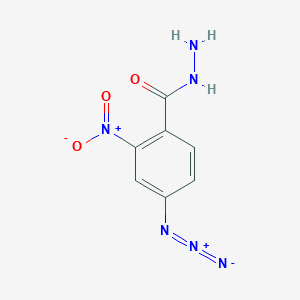
4-Azido-2-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-nitrobenzohydrazide is a chemical compound that belongs to the class of organic azides and nitro compounds It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-nitrobenzohydrazide typically involves the introduction of the azido group to a benzohydrazide derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-nitrobenzohydrazide, is treated with an azide source like sodium azide (NaN₃) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, copper-catalyzed azidation methods have been employed to achieve high selectivity and efficiency .
化学反応の分析
Types of Reactions
4-Azido-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium on carbon (Pd/C).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azido group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazole derivatives.
科学的研究の応用
4-Azido-2-nitrobenzohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including triazoles and tetrazoles.
Materials Science: The compound can be used in the development of energetic materials and explosives due to the presence of the azido group.
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting bacterial and viral infections.
Bioconjugation: The azido group allows for bioorthogonal labeling and conjugation in biological systems, facilitating the study of biomolecules.
作用機序
The mechanism of action of 4-Azido-2-nitrobenzohydrazide involves its reactivity due to the azido and nitro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro group can undergo reduction to form amines, which can further react with various electrophiles. These reactive groups enable the compound to interact with biological targets and pathways, making it useful in drug design and bioconjugation .
類似化合物との比較
Similar Compounds
4-Nitrobenzohydrazide: Lacks the azido group, making it less reactive in click chemistry applications.
Azidothymidine (AZT): Contains an azido group but is primarily used as an antiretroviral drug.
Benzyl Azide: Similar azido functionality but different core structure, used in organic synthesis.
Uniqueness
4-Azido-2-nitrobenzohydrazide is unique due to the combination of azido and nitro groups on a benzohydrazide scaffold. This dual functionality allows for diverse reactivity and applications in various fields, from materials science to medicinal chemistry.
特性
CAS番号 |
60142-13-4 |
|---|---|
分子式 |
C7H6N6O3 |
分子量 |
222.16 g/mol |
IUPAC名 |
4-azido-2-nitrobenzohydrazide |
InChI |
InChI=1S/C7H6N6O3/c8-10-7(14)5-2-1-4(11-12-9)3-6(5)13(15)16/h1-3H,8H2,(H,10,14) |
InChIキー |
IBHJDMQOGNVPCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


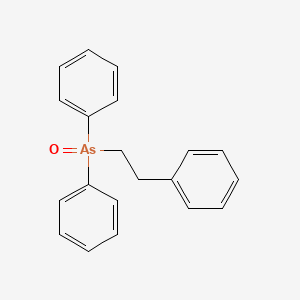

![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)
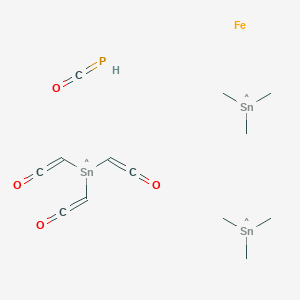
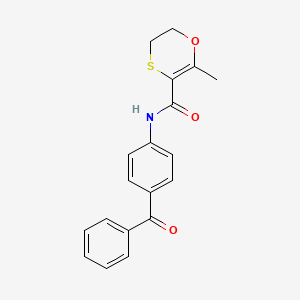
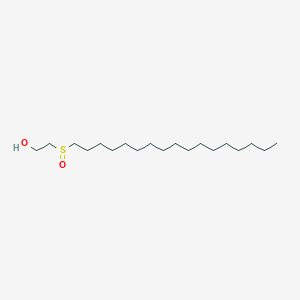

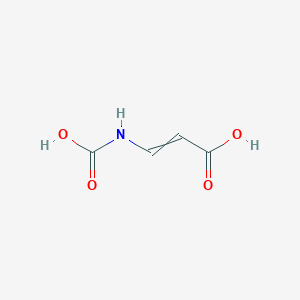
![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)
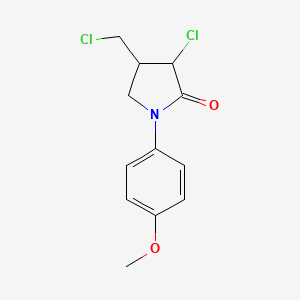
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)


